1,2,3,5-Tetrahydro-s-indacene
Description
1,2,3,5-Tetrahydro-s-indacene is a partially hydrogenated derivative of s-indacene, a fused bicyclic hydrocarbon composed of two benzene-like rings sharing a common edge. The tetrahydro designation indicates that four hydrogen atoms have been added, reducing the aromaticity of the parent structure. This compound serves as a versatile scaffold in organic synthesis and medicinal chemistry due to its unique electronic and steric properties. Derivatives such as 6-methyl-1,2,3,5-tetrahydro-s-indacene (C₁₃H₁₄, m/z 171.11682 for [M+H]+) and 6-methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene (CAS: 852160-02-2) highlight its adaptability through functionalization at the 4-, 6-, or methyl positions . Predicted collision cross-section (CCS) values for its adducts range from 136.1 Ų ([M+H]+) to 149.1 Ų ([M+Na]+), suggesting moderate polarity and compact molecular geometry .
Properties
Molecular Formula |
C12H12 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,2,3,5-tetrahydro-s-indacene |
InChI |
InChI=1S/C12H12/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h1,3,7-8H,2,4-6H2 |
InChI Key |
DLPLSPFDCWVQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=CC3)C=C2C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Physical Properties of s-Indacene Derivatives
Table 2. Functional Group Impact on Reactivity
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